molecular formula C20H21N3O6S B2443523 N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-3,4-dimethoxy-benzamide CAS No. 301681-58-3

N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-3,4-dimethoxy-benzamide

Cat. No.: B2443523
CAS No.: 301681-58-3
M. Wt: 431.46
InChI Key: WDYMRROIHLLKHH-UHFFFAOYSA-N
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Description

N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-3,4-dimethoxy-benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an isoxazole ring, a sulfamoyl group, and a benzamide moiety. The presence of these functional groups makes it a versatile molecule for research and industrial applications.

Scientific Research Applications

N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-3,4-dimethoxy-benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-3,4-dimethoxy-benzamide typically involves multiple steps, starting from readily available precursors. The process generally includes the formation of the isoxazole ring, followed by the introduction of the sulfamoyl group and the benzamide moiety. Common reagents used in these reactions include dimethyl sulfate, sulfuryl chloride, and various amines. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-3,4-dimethoxy-benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-3,4-dimethoxy-benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-(4-isopropyl-phenoxy)-acetamide
  • N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide

Uniqueness

N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-3,4-dimethoxy-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6S/c1-12-13(2)22-29-20(12)23-30(25,26)16-8-6-15(7-9-16)21-19(24)14-5-10-17(27-3)18(11-14)28-4/h5-11,23H,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYMRROIHLLKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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